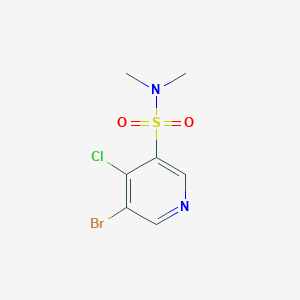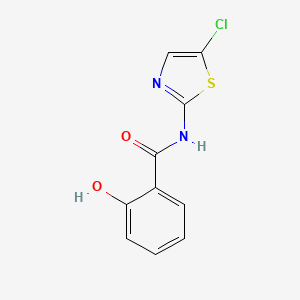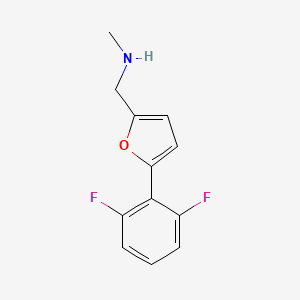![molecular formula C13H8Cl2N2O B11815451 5-Chloro-6-[(3-chlorophenyl)methoxy]pyridine-3-carbonitrile](/img/structure/B11815451.png)
5-Chloro-6-[(3-chlorophenyl)methoxy]pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-6-[(3-chlorophenyl)methoxy]pyridine-3-carbonitrile: is a chemical compound with the molecular formula C13H8Cl2N2O It is characterized by the presence of a pyridine ring substituted with a chloro group, a methoxy group attached to a chlorophenyl ring, and a carbonitrile group
准备方法
合成路线和反应条件
5-氯-6-[(3-氯苯基)甲氧基]吡啶-3-腈的合成通常包括以下步骤:
起始原料: 合成从选择合适的起始原料开始,例如3-氯苯酚、5-氯吡啶-3-腈,以及用于甲氧基化反应的合适试剂。
甲氧基化: 3-氯苯酚与甲氧基化试剂(如硫酸二甲酯或碘甲烷)在碱(如碳酸钾)的存在下反应,生成3-氯苯基甲醚。
偶联反应: 然后,使用钯催化的交叉偶联反应(如Suzuki-Miyaura偶联)将3-氯苯基甲醚与5-氯吡啶-3-腈偶联,形成所需产物。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。工艺优化侧重于最大限度地提高收率、纯度和成本效益。关键考虑因素包括溶剂的选择、反应温度和纯化方法。
化学反应分析
反应类型
5-氯-6-[(3-氯苯基)甲氧基]吡啶-3-腈会发生多种化学反应,包括:
氧化: 该化合物可以使用氧化剂(如高锰酸钾或过氧化氢)氧化,形成相应的氧化产物。
还原: 可以使用还原剂(如氢化铝锂或硼氢化钠)进行还原反应,得到还原衍生物。
取代: 亲核取代反应可以在氯原子处发生,其中亲核试剂(如胺或硫醇)取代氯取代基。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
取代: 碱(如氢氧化钠)存在下的胺或硫醇。
主要形成的产物
氧化: 具有额外含氧官能团的氧化衍生物。
还原: 氢取代氯原子的还原衍生物。
取代: 亲核试剂取代氯原子的取代衍生物。
科学研究应用
5-氯-6-[(3-氯苯基)甲氧基]吡啶-3-腈在科学研究中具有多种应用:
化学: 用作合成更复杂有机分子的构建块。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌活性。
医学: 由于其独特的化学结构,被探索为药物开发的潜在先导化合物。
工业: 用于开发具有特定性能的专用化学品和材料。
作用机制
5-氯-6-[(3-氯苯基)甲氧基]吡啶-3-腈的作用机制涉及其与生物系统中分子靶标和途径的相互作用。该化合物可能通过以下方式发挥作用:
与酶结合: 抑制或调节参与代谢途径的特定酶的活性。
与受体相互作用: 与细胞受体结合并影响信号转导途径。
调节基因表达: 影响与细胞生长、分化和凋亡相关的基因的表达。
相似化合物的比较
类似化合物
5-氯-6-[(3-氯苯基)甲氧基]吡啶-3-羧酸: 结构相似,但带有羧酸基团而不是碳腈基团。
5-氯-6-[(3-氯苯基)甲氧基]吡啶-3-甲醇: 结构相似,但带有羟基而不是碳腈基团。
独特性
5-氯-6-[(3-氯苯基)甲氧基]吡啶-3-腈的独特性在于碳腈基团的存在,该基团赋予了独特的化学和生物性质。
属性
分子式 |
C13H8Cl2N2O |
|---|---|
分子量 |
279.12 g/mol |
IUPAC 名称 |
5-chloro-6-[(3-chlorophenyl)methoxy]pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H8Cl2N2O/c14-11-3-1-2-9(4-11)8-18-13-12(15)5-10(6-16)7-17-13/h1-5,7H,8H2 |
InChI 键 |
LHFFCIMYFWNVJG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Cl)COC2=C(C=C(C=N2)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1R,5S)-3-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B11815373.png)



![A-[2-(4-chlorophenyl)ethyl]-](/img/structure/B11815398.png)




![2-[2-(pyridin-4-yl)-1H-imidazol-1-yl]acetic acid dihydrochloride](/img/structure/B11815418.png)
![rac-2-[(3R,3aR,6aR)-1,1-dioxo-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrol-3-yl]acetic acid hydrochloride](/img/structure/B11815436.png)

![2-Chloro-1-[7-(4-fluoro-benzylidene)-3-(4-fluoro-phenyl)-3,3a,4,5,6,7-hexahydro-indazol-2-yl]-ethanone](/img/structure/B11815445.png)
